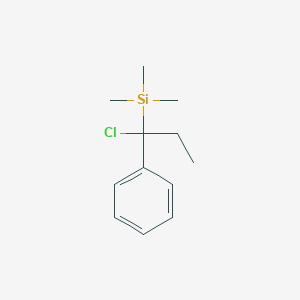
(1-Chloro-1-phenylpropyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-1-phenylpropyl)(trimethyl)silane is an organosilicon compound that features a phenyl group, a chloro group, and a trimethylsilyl group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-1-phenylpropyl)(trimethyl)silane typically involves the reaction of 1-chloro-1-phenylpropane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-1-phenylpropyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding silane or silanol.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar aprotic solvents.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of (1-alkoxy-1-phenylpropyl)(trimethyl)silane.
Reduction: Formation of (1-phenylpropyl)(trimethyl)silane.
Oxidation: Formation of (1-phenylpropyl)(trimethyl)silanol.
Applications De Recherche Scientifique
(1-Chloro-1-phenylpropyl)(trimethyl)silane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules to enhance stability and solubility.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Chloro-1-phenylpropyl)(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges and facilitate electrophilic additions. The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Chloro-1-phenylpropyl)(dimethyl)silane
- (1-Chloro-1-phenylpropyl)(triethyl)silane
- (1-Chloro-1-phenylpropyl)(triphenyl)silane
Uniqueness
(1-Chloro-1-phenylpropyl)(trimethyl)silane is unique due to its specific combination of a phenyl group, a chloro group, and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Propriétés
Numéro CAS |
90964-79-7 |
|---|---|
Formule moléculaire |
C12H19ClSi |
Poids moléculaire |
226.82 g/mol |
Nom IUPAC |
(1-chloro-1-phenylpropyl)-trimethylsilane |
InChI |
InChI=1S/C12H19ClSi/c1-5-12(13,14(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
Clé InChI |
MVARZWRQRBMOMM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)([Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


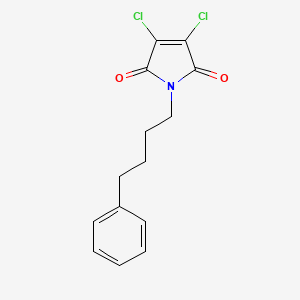
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
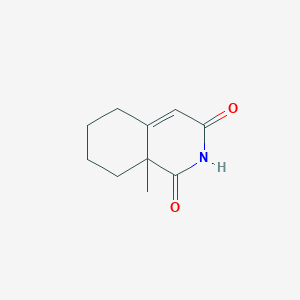

![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
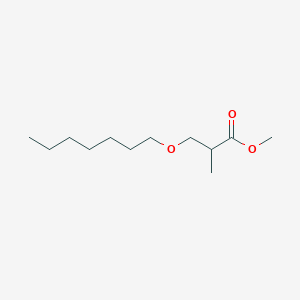
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
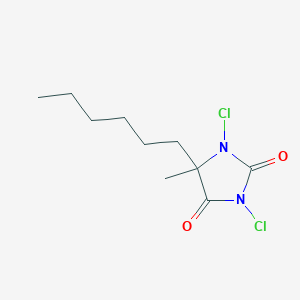

![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)

